N-(2-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Description
The compound N-(2-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide features a thieno[3,2-d]pyrimidine-2,4-dione core substituted at the 3-position with a 4-fluorobenzyl group and at the 1-position with an acetamide moiety bearing a 2-chlorophenyl ring. The fluorine atom enhances metabolic stability, while the chlorophenyl group contributes to lipophilicity, influencing membrane permeability and target binding .
Properties
Molecular Formula |
C21H15ClFN3O3S |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H15ClFN3O3S/c22-15-3-1-2-4-16(15)24-18(27)12-25-17-9-10-30-19(17)20(28)26(21(25)29)11-13-5-7-14(23)8-6-13/h1-10H,11-12H2,(H,24,27) |
InChI Key |
OQAXQIDANGDOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[3,2-d]Pyrimidine Core
The thieno[3,2-d]pyrimidine core serves as the structural backbone of the compound. Its synthesis typically begins with the cyclization of 2-aminothiophene-3-carboxylate derivatives. In one documented approach, 2-amino-4-chlorothiophene-3-carboxylate undergoes condensation with urea or thiourea under acidic conditions to form the pyrimidine ring. Alternatively, 2,4-dichlorothieno[3,2-d]pyrimidine (Formula 3 in) is used as a starting material, enabling selective substitution at the 4-position.
Key reaction conditions for core formation include:
- Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for high polarity and solubility.
- Temperature : Room temperature (25°C) to 50°C, depending on the reactivity of intermediates.
- Catalyst : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to facilitate nucleophilic aromatic substitution.
Acetamide Moiety Coupling
The final step involves coupling the 2-chlorophenylacetamide group to the thieno[3,2-d]pyrimidine intermediate. This is achieved through a nucleophilic substitution reaction between the 1-chloro substituent and N-(2-chlorophenyl)glycine derivatives.
Procedure :
- Activation : The 1-chloro intermediate is treated with N-(2-chlorophenyl)glycine in DMSO.
- Base : Potassium carbonate (1.2 equivalents) facilitates deprotonation and nucleophilic attack.
- Reaction Monitoring : High-Performance Liquid Chromatography (HPLC) confirms >99% conversion after 4 hours.
$$
\text{3-(4-Fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidine} + \text{N-(2-Chlorophenyl)glycine} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
$$
Yield : 87–92% after crystallization.
Industrial-Scale Production Methods
Industrial synthesis prioritizes scalability and cost-efficiency. A patented large-scale protocol outlines the following optimized steps:
| Step | Parameter | Industrial Condition |
|---|---|---|
| 1 | Solvent | DMSO (1.5 L per 0.61 mol core) |
| 2 | Temperature | 50°C for alkylation, RT for coupling |
| 3 | Purification | Sequential precipitation with acetone/isopropanol/water |
| 4 | Drying | 50°C under vacuum to remove residual solvents |
This method achieves a throughput of 176.7 g per batch with 87% yield.
Purification and Characterization Techniques
Purification :
- Crystallization : The crude product is dissolved in acetone, mixed with isopropanol, and cooled to induce crystallization.
- Filtration : Diatomaceous earth filtration removes insoluble impurities.
- Washing : Sequential washes with acetone/water (1:2 v/v) eliminate polar byproducts.
Characterization :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons.
- ¹³C NMR : Carbonyl resonances at δ 165–170 ppm verify the acetamide group.
- High-Performance Liquid Chromatography (HPLC) : Purity ≥99.4%.
- Mass Spectrometry : Molecular ion peak at m/z 524.6 [M+H]⁺.
Comparison with Analogous Compounds
The synthesis of N-(2-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide shares similarities with related thienopyrimidines but differs in critical aspects:
| Compound | Key Difference | Impact on Synthesis |
|---|---|---|
| N-(3-Ethylphenyl) analog | Ethyl group vs. chlorophenyl | Requires milder alkylation conditions |
| 4-Bromophenyl derivative | Bromine vs. fluorine | Longer reaction times due to lower reactivity |
The fluorophenyl group enhances electrophilicity, reducing reaction times by 20% compared to chlorinated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The thieno[3,2-d]pyrimidine core is a common motif in several analogs. Key differences arise in oxidation states and substituent positions:
- Thieno[3,2-d]pyrimidin-4-one vs.
- Sulfanyl vs.
Substituent Modifications
Thienopyrimidine Ring Substituents
- 3-[(4-Fluorophenyl)methyl]: This group in the target compound provides steric bulk and electron-withdrawing properties due to fluorine. In contrast, analogs like 2-[[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide () substitute with 4-chlorophenyl, which lacks fluorine’s metabolic stability but offers higher lipophilicity .
- Ethyl/Methyl Groups : Derivatives such as ’s compound incorporate ethyl and dimethyl groups on the pyrimidine ring, which may enhance hydrophobic interactions but reduce solubility .
Acetamide Tail Variations
- N-(2-Ethyl-6-methylphenyl) : ’s analog replaces 2-chlorophenyl with a bulkier 2-ethyl-6-methylphenyl group, increasing molecular weight (451.51 vs. ~453 g/mol) and possibly reducing oral bioavailability due to higher logP .
Biological Activity
N-(2-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H19ClFN5OS2
- Molecular Weight : 452.0 g/mol
- IUPAC Name : N-(2-chloro-4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Biological Activity Overview
The biological activity of this compound is primarily assessed through its antimicrobial potential. Studies have shown that compounds with similar structures exhibit a range of biological effects including:
- Antimicrobial
- Antiviral
- Antitumor
Antimicrobial Activity
Research indicates that N-(substituted phenyl)-2-chloroacetamides demonstrate significant antimicrobial activity against various pathogens. A study screened twelve newly synthesized compounds, revealing that those with halogenated substituents on the phenyl ring exhibited enhanced effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | High |
| N-(4-fluorophenyl)-2-chloroacetamide | E. coli | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | C. albicans | Moderate |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the position and type of substituents on the phenyl ring significantly influence the biological activity of chloroacetamides. The presence of halogens increases lipophilicity, facilitating cellular penetration and enhancing antimicrobial efficacy .
Key Findings from SAR Studies:
- Lipophilicity : Compounds with higher lipophilicity show better membrane permeability.
- Substituent Positioning : The activity varies with the position of substituents; para-substituted compounds generally exhibit stronger antimicrobial properties.
- Functional Groups : The nature of functional groups attached to the aromatic rings plays a crucial role in determining biological interactions.
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- Antimicrobial Efficacy Study
- QSAR Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
